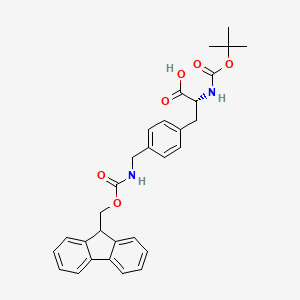

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the aminomethyl group attached to the phenyl ring. This compound is used extensively in peptide synthesis due to its stability and ease of removal of the protecting groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

Introduction of the Fmoc Group: The aminomethyl group is introduced by reacting the protected amino acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base like diisopropylethylamine.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and introduction of the Fmoc group under controlled conditions.

Automated Purification Systems: High-performance liquid chromatography (HPLC) or other automated systems are employed for the purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Fmoc protecting groups under acidic or basic conditions, respectively.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fmoc deprotection.

Coupling: Reagents such as DCC or DIC in the presence of hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Major Products

The major products formed from these reactions include:

Deprotected Amino Acid: Removal of the Boc and Fmoc groups yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides with this compound as one of the residues.

Wissenschaftliche Forschungsanwendungen

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine has a wide range of applications in scientific research, including:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Drug Development: The compound is utilized in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various biological studies.

Material Science: The compound is used in the synthesis of peptide-based materials with unique properties.

Wirkmechanismus

The mechanism of action of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Fmoc groups protect the amino and aminomethyl groups during the synthesis process, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions to reveal the free amino groups, allowing for the formation of peptide bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine: The L-isomer of the compound, which has similar properties but different stereochemistry.

Boc-4-(Fmoc-aminomethyl)-phenylalanine: Without specifying the stereochemistry, this compound can refer to either the D- or L-isomer.

Uniqueness

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is unique due to its specific stereochemistry (D-isomer) and the presence of both Boc and Fmoc protecting groups. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in the field of synthetic chemistry.

Biologische Aktivität

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is a non-canonical amino acid that has garnered attention for its diverse biological activities, particularly in antibacterial applications and its potential in drug design. This article synthesizes current research findings on the compound's biological activity, including its antimicrobial properties, interactions with enzymes, and implications in therapeutic contexts.

Chemical Structure and Properties

This compound consists of a Boc (tert-butoxycarbonyl) protecting group, an Fmoc (9-fluorenylmethyloxycarbonyl) group, and a D-phenylalanine backbone. This structure allows for enhanced stability and solubility in various biological environments, making it suitable for application in peptide synthesis and drug development.

Antimicrobial Activity

Research has highlighted the compound's significant antimicrobial properties , particularly against various strains of bacteria.

Table 1: Antimicrobial Activity of this compound

The compound has shown a pronounced effect against Gram-positive bacteria such as Staphylococcus aureus, while its efficacy against Gram-negative bacteria like E. coli is limited due to the structural characteristics of these bacteria that prevent the compound from penetrating their membranes .

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell membranes. The Fmoc group plays a crucial role in enhancing the compound's surfactant properties, which facilitate membrane disruption and biofilm eradication . Studies indicate that this compound can inhibit biofilm formation, a critical factor in bacterial resistance.

Enzyme Interactions

This compound has also been studied for its interactions with various enzymes, particularly proteases.

Case Study: Protease Inhibition

In a study evaluating the effects of non-canonical amino acids on protease structure and function, this compound was incorporated into peptide inhibitors targeting trypsin-like proteases. The modified peptides exhibited enhanced binding affinity compared to their canonical counterparts, demonstrating the potential for this compound in designing more effective enzyme inhibitors .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development. Its ability to act as an antimicrobial agent combined with its structural versatility allows for the design of novel therapeutic agents that can overcome bacterial resistance mechanisms.

Table 2: Potential Applications

| Application Area | Description |

|---|---|

| Antimicrobial agents | Development of new antibiotics |

| Enzyme inhibitors | Targeting specific proteases in disease models |

| Drug delivery systems | Enhancing solubility and stability of drug formulations |

Eigenschaften

IUPAC Name |

(2R)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZKNNBERXWTJP-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.